molecular formula C11H14Cl2N2 B13744553 3-Amino-8-ethylquinoline dihydrochloride

3-Amino-8-ethylquinoline dihydrochloride

Cat. No.: B13744553
M. Wt: 245.14 g/mol
InChI Key: VODLOHFSTWGVEO-UHFFFAOYSA-N
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Description

3-Amino-8-ethylquinoline dihydrochloride is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of an amino group at the 3rd position and an ethyl group at the 8th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-8-ethylquinoline dihydrochloride typically involves the nitration of quinoline to produce a mixture of nitro derivatives, followed by reduction to obtain the amino derivative. The specific steps are as follows:

    Nitration: Quinoline is nitrated to yield a mixture of 5-nitroquinoline and 8-nitroquinoline.

    Separation: The nitro derivatives are separated by distillation and sublimation.

    Reduction: The 8-nitroquinoline is reduced using tin powder in the presence of hydrochloric acid to produce 8-aminoquinoline.

    Ethylation: The 8-aminoquinoline is then ethylated to introduce the ethyl group at the 8th position.

    Formation of Dihydrochloride: The final product, this compound, is obtained by treating the ethylated compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated separation techniques, and efficient reduction processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-8-ethylquinoline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-8-ethylquinoline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of 3-Amino-8-ethylquinoline dihydrochloride is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, in antimalarial research, quinoline derivatives are known to interfere with the parasite’s ability to break down and digest hemoglobin, leading to the accumulation of toxic heme metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-8-ethylquinoline dihydrochloride is unique due to the presence of both an amino group at the 3rd position and an ethyl group at the 8th position.

Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

8-ethylquinolin-3-amine;dihydrochloride

InChI

InChI=1S/C11H12N2.2ClH/c1-2-8-4-3-5-9-6-10(12)7-13-11(8)9;;/h3-7H,2,12H2,1H3;2*1H

InChI Key

VODLOHFSTWGVEO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=CC(=CN=C21)N.Cl.Cl

Origin of Product

United States

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